molecular formula C14H16ClNO B186710 2-(4-phenoxyphenyl)ethanamine Hydrochloride CAS No. 106272-17-7

2-(4-phenoxyphenyl)ethanamine Hydrochloride

Cat. No.: B186710
CAS No.: 106272-17-7
M. Wt: 249.73 g/mol
InChI Key: DDPZOCJKUCGMIQ-UHFFFAOYSA-N
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Description

2-(4-phenoxyphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C14H16ClNO. It is often used in research and development due to its unique chemical properties. The compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenoxyphenyl)ethanamine hydrochloride typically involves the reaction of 4-phenoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-phenoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzoic acid derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-phenoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-phenoxyphenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(4-phenoxyphenyl)ethanamine
  • 2-[4-(benzyloxy)phenoxy]ethanamine
  • 2-[4-(benzyloxy)phenyl]ethanamine
  • 1-[4-(difluoromethoxy)phenyl]ethanamine
  • 2-(2-methylphenoxy)ethanamine
  • 1-[4-(4-fluorophenoxy)phenyl]ethanamine
  • N-methyl-2-(4-methylphenoxy)ethanamine hydrochloride
  • 2-(4-chloro-2-fluorophenyl)ethanamine
  • 1-(4-ethylphenyl)ethanamine
  • 2-phenyl-1-(4-pyridinyl)ethanamine

The uniqueness of this compound lies in its specific phenoxy and ethanamine groups, which confer distinct chemical and biological activities .

Properties

IUPAC Name

2-(4-phenoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13;/h1-9H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPZOCJKUCGMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468215
Record name 2-(4-phenoxyphenyl)ethanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106272-17-7
Record name 2-(4-phenoxyphenyl)ethanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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